N'-(diphenylmethylene)-2-morpholinopropanohydrazide
Overview
Description
N’-(diphenylmethylene)-2-morpholinopropanohydrazide is an organic compound characterized by the presence of a diphenylmethylene group attached to a morpholinopropanohydrazide backbone
Mechanism of Action
Target of Action
Based on its structural similarity to other compounds, it may have insecticidal and acaricidal activity .
Mode of Action
It’s possible that it interacts with its targets in a way that disrupts their normal function, leading to the desired effect .
Biochemical Pathways
It’s plausible that it affects pathways related to the function of its targets .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its potential insecticidal and acaricidal activity, it may lead to the death of target organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N’-(diphenylmethylene)-2-morpholinopropanohydrazide. Factors such as temperature, pH, and presence of other substances can affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(diphenylmethylene)-2-morpholinopropanohydrazide typically involves the reaction of diphenylmethanone with 2-morpholinopropanohydrazide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of N’-(diphenylmethylene)-2-morpholinopropanohydrazide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(diphenylmethylene)-2-morpholinopropanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N’-(diphenylmethylene)-2-morpholinopropanohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(diphenylmethylene)-2-morpholinopropanohydrazide include:
- N-(diphenylmethylene)aniline
- N-(diphenylmethylene)methylthiomethylamine
- N-(diphenylmethylene)aminoacetonitrile
Uniqueness
N’-(diphenylmethylene)-2-morpholinopropanohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its morpholinopropanohydrazide backbone differentiates it from other diphenylmethylene derivatives, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(benzhydrylideneamino)-2-morpholin-4-ylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16(23-12-14-25-15-13-23)20(24)22-21-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUAFAOLFAIQJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320785 | |
Record name | N-(benzhydrylideneamino)-2-morpholin-4-ylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817683 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478247-09-5 | |
Record name | N-(benzhydrylideneamino)-2-morpholin-4-ylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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